molecular formula C7H9N5 B1296200 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 7135-02-6

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1296200
CAS RN: 7135-02-6
M. Wt: 163.18 g/mol
InChI Key: PKNZUAYXDJNFPY-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C7H9N5. It has a molecular weight of 163.18 g/mol . The IUPAC name for this compound is 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) . The Canonical SMILES structure is CC1=CC(=NC2=NC(=NN12)N)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 163.18 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 0.5 .

Scientific Research Applications

Synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine:

  • The compound has been synthesized through a cyclization process, showcasing its potential for forming complex molecular structures. Specifically, it forms inversion dimers via pairs of N—H⋯N hydrogen bonds in its crystal structure, which are further packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules (Repich et al., 2017).

Biological Activities

Herbicidal and Fungicidal Activities:

  • Various derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have demonstrated significant bioactivity. Notably, some derivatives have exhibited excellent herbicidal activities with an inhibition rate above 80% against various weeds (Shen De-long, 2006). Additionally, certain compounds have shown promising fungicidal activities, further highlighting the versatile bioactive potential of this chemical structure (Li De-jiang, 2008).

Chemical Complex Formation and Crystal Structure

Formation of Metal Complexes:

  • The compound forms complexes with metal ions like Cu(II), Ni(II), and Zn(II), indicating its potential as a ligand in coordination chemistry. The structural morphology of these complexes varies depending on the derivative used, demonstrating diverse coordination behaviors and the ability to form mononuclear and polymeric structures (Caballero et al., 2011).

Novel Synthesis Methods:

  • Innovative, environmentally friendly synthesis methods have been developed for related compounds, emphasizing the potential for green chemistry applications in synthesizing this class of chemicals (Karami et al., 2015).

Applications in Drug Design and Medicinal Chemistry

Design of Anthranilic Diamides:

  • The compound has been utilized in the design of new anthranilic diamides, showcasing its utility in the development of potential medicinal compounds (Dong et al., 2008).

properties

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZUAYXDJNFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295950
Record name 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

7135-02-6
Record name 7135-02-6
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Record name 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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